molecular formula C9H14N2O2 B2434650 2-Amino-1-(4-aminophenyl)propane-1,3-diol CAS No. 2663-91-4

2-Amino-1-(4-aminophenyl)propane-1,3-diol

Cat. No. B2434650
CAS RN: 2663-91-4
M. Wt: 182.223
InChI Key: HOSHJSFGXZIFCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Amino-1-(4-aminophenyl)propane-1,3-diol” is a compound with the molecular formula C9H14N2O2 and a molecular weight of 182.22 . It is a white to yellow to orange powder or crystals .


Synthesis Analysis

The synthesis of this compound starts from commercially available 2-amino-1,3-propane diols . The amino group is chemo-selectively reacted with a diverse set of electrophiles to result in functional diol intermediates .


Molecular Structure Analysis

The IUPAC name for this compound is (1S,2S)-2-amino-1-(4-aminophenyl)-1,3-propanediol . The InChI code is 1S/C9H14N2O2/c10-7-3-1-6(2-4-7)9(13)8(11)5-12/h1-4,8-9,12-13H,5,10-11H2/t8-,9-/m0/s1 .


Chemical Reactions Analysis

The amino group in the compound is reacted with a diverse set of electrophiles to result in functional diol intermediates . These intermediates are then cyclized in an intramolecular fashion to generate a series of functional aliphatic six-membered cyclic carbonate monomers .


Physical And Chemical Properties Analysis

The compound is a white to yellow to orange powder or crystals . The storage temperature is room temperature .

Scientific Research Applications

Chemical Reactions and Analysis

  • Reactivity with Tetrahydroxyborate Ion : A study showed that 2-amino-1-(4-aminophenyl)propane-1,3-diol reacts with the tetrahydroxyborate ion, indicating its potential in complex chemical reactions and analyses (Dawber, 1987).

Pharmaceutical Analysis

  • Chloramphenicol Analysis : This compound was used in a chromatographic method to analyze chloramphenicol and related compounds in pharmaceutical forms, demonstrating its utility in drug quality control processes (Al-Rimawi & Kharoaf, 2011).

Materials Synthesis

  • Synthesis of Dendritic Melamines : Research has been conducted on the synthesis of dendritic melamines using this compound, indicating its role in creating novel materials with potential applications in various fields (Moldovan et al., 2015).

Biochemistry and Medicine

  • Immunosuppressant Research : The compound was explored in the context of immunosuppressant drug development, showcasing its potential in creating medications for organ transplantation and autoimmune disorders (Xu Yun-gen, 2008).

Polymer Chemistry

  • Synthesis of Cyclic Carbonate Monomers : Demonstrated use in synthesizing cyclic carbonate monomers from 2-amino-1,3-propane diols, highlighting its role in developing biodegradable polymers for biomedical and environmentally friendly applications (Venkataraman et al., 2013).

Glucose Sensing

  • Voltammetric Glucose Sensing : Used in developing polymeric phenylboronic compounds for electrochemical sensors, indicating its importance in creating sensitive and selective methods for glucose detection (Sek et al., 2020).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .

properties

IUPAC Name

2-amino-1-(4-aminophenyl)propane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c10-7-3-1-6(2-4-7)9(13)8(11)5-12/h1-4,8-9,12-13H,5,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOSHJSFGXZIFCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(CO)N)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.